2-(Isochroman-7-yl)ethan-1-amine 2-(Isochroman-7-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1367949-05-0
VCID: VC4208008
InChI: InChI=1S/C11H15NO/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,7H,3-6,8,12H2
SMILES: C1COCC2=C1C=CC(=C2)CCN
Molecular Formula: C11H15NO
Molecular Weight: 177.247

2-(Isochroman-7-yl)ethan-1-amine

CAS No.: 1367949-05-0

Cat. No.: VC4208008

Molecular Formula: C11H15NO

Molecular Weight: 177.247

* For research use only. Not for human or veterinary use.

2-(Isochroman-7-yl)ethan-1-amine - 1367949-05-0

Specification

CAS No. 1367949-05-0
Molecular Formula C11H15NO
Molecular Weight 177.247
IUPAC Name 2-(3,4-dihydro-1H-isochromen-7-yl)ethanamine
Standard InChI InChI=1S/C11H15NO/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,7H,3-6,8,12H2
Standard InChI Key SOCVBIUEYOONMO-UHFFFAOYSA-N
SMILES C1COCC2=C1C=CC(=C2)CCN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(3,4-dihydro-1H-isochromen-7-yl)ethanamine, reflects its isochroman backbone—a benzopyran derivative with a fused oxygen-containing heterocycle . The ethylamine substituent at the 7-position introduces a primary amine group, enabling hydrogen bonding and ionic interactions critical for biological activity.

Key structural identifiers include:

  • SMILES: C1COCC2=C1C=CC(=C2)CCN

  • InChIKey: SOCVBIUEYOONMO-UHFFFAOYSA-N

  • PubChem CID: 82410392

The isochroman ring adopts a non-planar conformation due to steric constraints, influencing its reactivity and intermolecular interactions .

Physicochemical Properties

While solubility data remain unreported, the compound’s logP value (estimated at ~1.78) suggests moderate lipophilicity, suitable for blood-brain barrier penetration . Its boiling point is predicted to be 291.3±20.0 °C, though experimental validation is pending .

Synthetic Pathways and Methodological Advances

Challenges in Amine Functionalization

Introducing the ethylamine group at the 7-position presents synthetic hurdles. Existing protocols for isochroman-6-amine hydrochloride (CAS 1955553-17-9) employ nucleophilic substitution of epoxides with ammonia derivatives, but regioselectivity remains problematic . Computational modeling could optimize reaction pathways to favor 7-substitution.

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold allows diverse functionalization:

  • Ring-Opening Reactions: Triethylsilane in HFIP converts isochromans to alcohols for Friedel–Crafts alkylation .

  • Nitro Reduction: Catalytic hydrogenation yields aniline derivatives, expanding structural diversity .

Case Study: Antidepressant Analogues

Isochromans bearing amine substituents show affinity for the serotonin transporter (SERT). For instance, 3-(aminomethyl)isochroman (CAS 256229-12-6) inhibits SERT with an IC₅₀ of 120 nM, suggesting potential in mood disorder therapeutics .

Future Research Directions

Synthetic Chemistry Priorities

  • Develop regioselective amination protocols for isochroman epoxides.

  • Explore enzymatic cascades for chiral resolution of amine enantiomers.

Pharmacological Studies

  • Screen against neurodegenerative disease targets (e.g., tau protein aggregation).

  • Evaluate pharmacokinetics in rodent models to assess bioavailability.

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